2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide linker and a 3-methoxyphenyl substituent. Its core structure includes a bicyclic thienopyrimidine scaffold, which is known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-28-17-9-5-8-16(12-17)23-19(26)14-30-22-24-18-10-11-29-20(18)21(27)25(22)13-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAZXYIOLWBADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halo compounds and isothiocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably:
- Antitumor Activity : Research indicates that compounds related to thienopyrimidines possess significant antitumor properties by inhibiting specific kinases involved in cancer cell proliferation and survival. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to target cancer cells selectively.
- Antimicrobial Properties : Thienopyrimidine derivatives have shown promise as antimicrobial agents. The unique structural features of this compound may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes such as proteases and kinases. This inhibition can lead to modulation of critical cellular signaling pathways involved in disease processes.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a related thienopyrimidine derivative significantly reduced tumor growth in xenograft models by inhibiting the activity of specific kinases involved in cell cycle regulation.
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of thienopyrimidine derivatives against various bacterial strains. Results indicated that these compounds exhibited potent antibacterial activity, suggesting their utility as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- BJ97926 (CAS 877655-98-6): Differs in the substitution at the sulfanyl-acetamide side chain (cyclohexyl vs. 3-methoxyphenyl). Molecular weight: 461.60 g/mol vs. target compound (~471 g/mol).
- BF82167 (CAS 877656-00-3): Contains a benzyl substituent on the acetamide nitrogen.
Pyrido[4,3-d]pyrimidine Analogues
- 2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide (Enamine Ltd, 2020): The pyrido[4,3-d]pyrimidine core replaces thieno[3,2-d]pyrimidine, altering electronic properties.
Functional Group Modifications
Sulfanyl-Acetamide Linkers
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t): Replaces the thienopyrimidine core with an oxadiazole ring. The indolylmethyl group introduces hydrogen-bonding capability, improving LOX inhibition (IC₅₀: 12 μM) compared to thienopyrimidine derivatives .
- 2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a): Features a cyano group instead of the acetamide linker. This enhances electrophilicity, favoring nucleophilic attack in enzyme active sites but reducing metabolic stability .
Aromatic Substituents
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Incorporates a fluorinated chromene system, increasing π-π interactions with aromatic residues in kinases. Reported melting point (175–178°C) is higher than the target compound, suggesting greater crystallinity .
Key Research Findings
Electron-Withdrawing vs. Donor Groups: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and binding affinity. In contrast, dichlorophenyl (Enamine Ltd, 2020) or nitro groups (8v, ) significantly increase reactivity but reduce metabolic stability .
Core Scaffold Flexibility: Thieno[3,2-d]pyrimidines exhibit greater planarity than pyrido[4,3-d]pyrimidines, favoring intercalation with DNA or ATP-binding pockets .
Sulfanyl Linker Role : The sulfanyl group in the target compound enhances hydrogen bonding with cysteine or serine residues, as seen in BChE inhibition (e.g., 8u, IC₅₀: 18 μM ).
Biological Activity
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis. This modulation can lead to decreased tumor growth in cancer models .
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory effects of compounds similar to this compound:
- In vitro Studies : Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibition of COX enzymes. For example, compounds were found to have IC₅₀ values comparable to indomethacin, a well-known anti-inflammatory drug .
| Compound | IC₅₀ (μM) | Comparison Drug | ED₅₀ (μM) |
|---|---|---|---|
| 3b | 8.23 | Indomethacin | 9.17 |
| 4b | 9.47 | Indomethacin | 9.17 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In studies using human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), the compound exhibited cytotoxic effects with significant reductions in cell viability observed through MTT assays .
- Molecular Docking Studies : Molecular docking analyses have indicated that the compound interacts effectively with targets such as EGFR tyrosine kinase, which is implicated in cancer cell proliferation. The binding affinity was reported to be similar to established anticancer agents .
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory properties of various thieno[3,2-d]pyrimidine derivatives in RAW264.7 macrophages. The results indicated that certain derivatives significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins compared to controls. These findings suggest that modifications on the thieno[3,2-d]pyrimidine structure can enhance anti-inflammatory activity .
Case Study 2: Anticancer Screening
In another investigation focusing on multicellular spheroids as a model for tumor growth, a library screening identified several promising candidates with structures similar to this compound. The study highlighted the importance of structural variations in enhancing anticancer efficacy and reducing toxicity in normal cells .
Q & A
Q. Q1. What are the critical steps for synthesizing 2-({3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Core Heterocycle Formation : The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions. For example, describes a similar protocol using acetic acid as a catalyst for cyclization .
- Sulfanyl Acetamide Coupling : The sulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting the thienopyrimidinone with a bromoacetamide derivative (e.g., N-(3-methoxyphenyl)-2-bromoacetamide) in the presence of a base like K₂CO₃ (see for analogous reactions) .
- Yield Optimization :
- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
- Monitor reaction progress with TLC or NMR (as in ) to terminate reactions at peak conversion .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300–500 MHz instruments) confirm regiochemistry and substituent positions. For example, reports chemical shifts for analogous thienopyrimidinones: aromatic protons appear at δ 7.2–8.1 ppm, and methoxy groups at δ ~3.8 ppm .
- FTIR : Key bands include C=O stretches (~1680–1720 cm⁻¹ for the 4-oxo group) and S-C=S vibrations (~650–750 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error, as in ) .
- Purity Assessment :
- HPLC (C18 column, MeCN/H₂O mobile phase) with UV detection at 254 nm.
- Melting point analysis (e.g., reports MP 175–176°C for structurally related compounds) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-benzyl and 3-methoxyphenyl substituents?
Methodological Answer:
- SAR Design :
- Analog Synthesis : Replace the benzyl group with substituted benzyl (e.g., 4-fluoro or 4-nitro) or alkyl chains (e.g., describes cyclopenta-thienopyrimidinone analogs) . Modify the 3-methoxyphenyl group to 3-hydroxyphenyl or 3-cyanophenyl.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Compare IC₅₀ values (see for benzothiazole-based analogs tested in similar frameworks) .
- Data Interpretation :
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/electrostatics with binding affinity.
- Statistically analyze dose-response curves (e.g., GraphPad Prism) to identify significant activity trends.
Q. Q4. What strategies resolve contradictions in reported synthetic yields or biological activity data for this compound class?
Methodological Answer:
- Root-Cause Analysis :
- Synthetic Variability : Compare reaction conditions (e.g., uses ethanol vs. ’s DMF). Trace impurities (e.g., residual solvents) may suppress crystallization, affecting yields .
- Biological Discrepancies : Standardize assay protocols (e.g., cell line passage number, incubation time). For instance, highlights multi-step synthesis variability impacting bioactivity .
- Validation Steps :
- Reproduce experiments in triplicate with independent batches.
- Cross-validate using orthogonal assays (e.g., SPR for binding, cell viability for cytotoxicity).
Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools :
- ADME Prediction : Use SwissADME to assess logP (target <5), topological polar surface area (TPSA <140 Ų), and CYP450 inhibition risk.
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the methoxyphenyl group) with StarDrop or ADMET Predictor.
- Structural Modifications :
Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Scale-Up Issues :
- Quality Control :
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
- Validate batch consistency via DSC (differential scanning calorimetry) and PXRD.
Q. Tables for Reference
| Key Spectral Data for Structural Confirmation (Adapted from ) |
|---|
| ¹H NMR (DMSO-d₆) : δ 7.49–7.31 (m, aromatic H), 3.84 (s, OCH₃), 5.11 (s, SCH₂). |
| ¹³C NMR : δ 168.5 (C=O), 157.2 (thienopyrimidinone C), 55.5 (OCH₃). |
| FTIR : 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C-S-C). |
| SAR Design Framework (Based on ) |
|---|
| Substituent |
| ----------------------- |
| 3-Benzyl |
| 3-Methoxyphenyl |
| Sulfanyl linker |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
